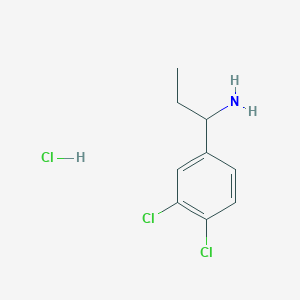

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide (CQD) is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. CQD is a member of the quinoline family, which is known for its diverse range of biological activities. CQD has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising drug candidate.

Scientific Research Applications

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been studied for its potential therapeutic applications. N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In preclinical studies, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and lung cancer cells. In addition, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is still under investigation. However, it is believed that N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. In addition, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to reduce the expression of certain proteins involved in cancer cell growth and survival.

Biochemical and Physiological Effects

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have a variety of biochemical and physiological effects. In preclinical studies, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to inhibit the growth of several cancer cell lines, including colon, breast, and lung cancer cells. In addition, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a relatively new compound and has not been extensively studied. As such, there are both advantages and limitations to using N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide in laboratory experiments. One advantage of using N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a novel compound and has not been extensively studied, making it an ideal candidate for further research. However, there are some limitations to using N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide in laboratory experiments. For example, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a novel compound and its exact mechanism of action is still under investigation, making it difficult to accurately predict its effects. Additionally, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a relatively new compound and has not been extensively studied, making it difficult to accurately assess its safety and efficacy in humans.

Future Directions

Future research on N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide should focus on further elucidating its mechanism of action and assessing its safety and efficacy in humans. Additionally, further studies should be conducted to determine the optimal dosage and formulation of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide for therapeutic applications. Furthermore, further research should be conducted to explore the potential of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide as a novel drug candidate for the treatment of inflammatory and infectious diseases. Finally, further studies should be conducted to investigate the potential synergistic effects of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide when used in combination with other drugs.

Synthesis Methods

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 5,6-difluoro-7-methyl-1H-indol-3-yl chloride with cyclopropyl anhydride in the presence of anhydrous dimethylformamide (DMF) and triethylamine (TEA). This reaction results in the formation of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxylic acid. The second step involves the esterification of the carboxylic acid with acetic anhydride in the presence of DMF and TEA. This reaction results in the formation of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide involves the reaction of 5-cyano-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)benzoic acid with cyclopropylamine, followed by cyclization and amidation to form the final product.", "Starting Materials": [ "5-cyano-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)benzoic acid", "cyclopropylamine", "DMF (N,N-dimethylformamide)", "EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)", "HOBt (1-hydroxybenzotriazole)", "DIPEA (N,N-diisopropylethylamine)", "DCM (dichloromethane)", "EtOAc (ethyl acetate)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "water" ], "Reaction": [ "Step 1: Dissolve 5-cyano-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF. Add DIPEA (2.0 equiv) and stir for 30 minutes at room temperature.", "Step 2: Add cyclopropylamine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Dilute the reaction mixture with DCM and wash with water, NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.", "Step 4: Dissolve the crude product in EtOAc and add NaHCO3 solution. Stir for 30 minutes at room temperature.", "Step 5: Filter the mixture and wash the solid with water. Concentrate the filtrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxylic acid.", "Step 7: Dissolve N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxylic acid in DCM and add DIPEA (1.5 equiv) and EDC (1.5 equiv). Stir for 30 minutes at room temperature.", "Step 8: Add amine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 9: Dilute the reaction mixture with DCM and wash with water, NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.", "Step 10: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide." ] } | |

CAS RN |

2768332-17-6 |

Molecular Formula |

C22H17F2N3O |

Molecular Weight |

377.4 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.